4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol
Description
Properties
IUPAC Name |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-6-3-12(16(11-15)19-2)9-10-20-14-7-4-13(17)5-8-14/h3-11,17H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOZOQILOWGXBB-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=COC2=CC=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/OC2=CC=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol. The reaction proceeds through a condensation mechanism, forming the styryl ether linkage. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The styryl ether linkage can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, contributing to its antioxidant activity. The styryl ether linkage may interact with cellular proteins and enzymes, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pterostilbene (4-[(E)-2-(3,5-Dimethoxyphenyl)ethenyl]phenol)
- Structural Differences: Pterostilbene has methoxy groups at the 3- and 5-positions on the phenyl ring, whereas the target compound’s methoxy groups are at the 2- and 4-positions. Pterostilbene lacks the ether oxygen bridge present in 4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol.
- Biological Activity: Pterostilbene exhibits enhanced bioavailability compared to resveratrol due to its methoxy groups, which reduce metabolic degradation . The 3,5-dimethoxy configuration allows efficient conjugation, enhancing antioxidant activity (e.g., singlet oxygen quenching rate constant $ k_T = 1.2 \times 10^8 \, \text{M}^{-1}\text{s}^{-1} $) .
4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol (Sphaerophysa salsula metabolite)
- Structural Differences: This compound features a catechol moiety (1,2-diol) on the phenol ring, contrasting with the single hydroxyl group in the target compound. The phenyl ring has 3,5-dimethoxy substituents instead of 2,4-dimethoxy.
- Antioxidant Activity :
- The catechol structure in 4-[2-(3,5-dimethoxyphenyl)ethenyl]-1,2-benzenediol significantly enhances radical scavenging activity ($ \text{IC}_{50} = 8.7 \, \mu\text{M} $ in DPPH assay) due to hydrogen donation from adjacent hydroxyl groups .
- The target compound’s single hydroxyl group likely results in weaker antioxidant capacity but may mitigate pro-oxidant effects associated with catechols.
MPY2 (4-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-6-methylpyrimidin-2-amine)
- Structural Differences: MPY2 incorporates a pyrimidine ring instead of a phenol, with methoxy groups at 3- and 4-positions on the phenyl ring.
- Biological Activity: The pyrimidine moiety in MPY2 confers anti-proliferative activity (e.g., $ \text{GI}_{50} = 4.3 \, \mu\text{M} $ against MCF-7 cells), likely via kinase inhibition . The target compound’s phenol ring and ether linkage may favor antioxidant or anti-inflammatory pathways over direct cytotoxicity.
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Antioxidant Activity :
- The 2,4-dimethoxy substitution in the target compound disrupts resonance conjugation compared to 3,5-dimethoxy derivatives, leading to lower singlet oxygen quenching efficiency .
- The para-hydroxyl group retains partial radical scavenging ability, albeit weaker than diol-containing analogs .
Metabolic Stability: The ether linkage in this compound enhances resistance to cytochrome P450-mediated oxidation, suggesting prolonged plasma half-life relative to resveratrol .
Structural-Activity Relationships :
- Methoxy groups at the 2-position may introduce steric hindrance, reducing interactions with enzymatic targets (e.g., COX-2) compared to 3,5-dimethoxy analogs .
Biological Activity
4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol, also known as a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The compound can be synthesized through various methods involving phenolic compounds and alkenes. The general structure consists of a phenolic core with a substituted vinyl ether moiety, which is crucial for its biological activity. The molecular formula is , indicating the presence of two methoxy groups on the aromatic ring, which may enhance its reactivity and interaction with biological targets.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Studies utilizing the DPPH radical scavenging assay revealed that this compound exhibits a strong ability to neutralize free radicals. The IC50 value for this compound was reported at approximately 43.39 µg/mL, indicating its effectiveness as a radical scavenger .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicated that it possesses notable activity against various bacterial strains. For instance, in vitro tests showed inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity and Anticancer Potential
In addition to its antimicrobial effects, this compound has been investigated for its cytotoxic effects on cancer cell lines. Studies indicate that it inhibits cell growth and induces apoptosis in various cancer types. For example, one study reported that the compound significantly reduced cell viability in breast cancer cell lines with an IC50 value in the micromolar range .
Structure-Activity Relationship (SAR)
The presence of methoxy groups on the aromatic ring is crucial for enhancing the biological activity of this compound. These substituents are believed to play a significant role in increasing lipophilicity and facilitating interactions with biological targets such as enzymes and receptors .
Case Studies
- Antioxidant Efficacy : A comparative study assessed various phenolic compounds' antioxidant activities using DPPH assays. This compound exhibited superior scavenging ability compared to other tested compounds, underscoring its potential as a natural antioxidant .
- Antibacterial Properties : In a comprehensive evaluation of novel phenolic derivatives, this compound was highlighted for its potent antibacterial effects against multi-drug resistant strains. The study emphasized the need for further exploration into its mechanism of action and potential therapeutic applications .
- Cytotoxicity in Cancer Cells : A recent investigation into the anticancer effects of various phenolic compounds identified this compound as one of the most effective agents against ovarian cancer cells, leading to significant apoptosis and cell cycle arrest .
Q & A
Q. What are the optimal synthetic routes for 4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol, and how can reaction conditions be controlled to maximize yield?
The synthesis of this compound typically involves Wittig or Horner-Wadsworth-Emmons reactions to form the ethenyl bridge. Key steps include:
- Coupling 2,4-dimethoxybenzaldehyde with a phenolic precursor via a base-catalyzed elimination reaction.
- Temperature control (60–80°C) to favor the E-isomer configuration, critical for biological activity .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with ≥95% purity .
- Validation via NMR (¹H/¹³C) and HPLC-MS to confirm stereochemistry and purity .
Q. How does the compound’s electronic structure influence its reactivity in oxidation and substitution reactions?
The phenolic -OH group and methoxy substituents create distinct electronic environments:
- The 2,4-dimethoxy groups act as electron donors, stabilizing the ethenyl bridge via resonance, reducing susceptibility to electrophilic attack .
- The phenolic oxygen is prone to oxidation, forming quinones under acidic conditions (e.g., with KMnO₄), which can be monitored via UV-Vis spectroscopy (λmax ~450 nm) .
- Substitution reactions (e.g., esterification) require protecting the phenol group (e.g., using acetyl chloride) to prevent side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H NMR : Distinct signals for methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and phenolic -OH at δ 5.2–5.5 ppm (disappears upon D₂O exchange) .
- FTIR : Stretching vibrations for C=C (ethenyl) at ~1600 cm⁻¹ and phenolic O-H at ~3300 cm⁻¹ .
- X-ray crystallography : Confirms E-stereochemistry and dihedral angles between aromatic rings (e.g., 15–25°) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential bioactivity in cancer models?
- Structural analogy to resveratrol : The ethenyl-phenolic core enables interaction with cellular targets like cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) , modulating inflammation and apoptosis .
- Electrophilic quinone formation : Oxidation products (e.g., 2,4-dimethoxyquinone) may act as Michael acceptors, inhibiting thioredoxin reductase in cancer cells .
- Pharmacokinetics : The methoxy groups enhance metabolic stability compared to resveratrol, as shown in murine hepatocyte assays (t½ = 8–12 hours vs. 2–4 hours for resveratrol) .
Q. How do structural modifications (e.g., halogenation or methyl substitution) alter its biological activity?
- Halogenation at the phenolic ring (e.g., Cl or Br) increases lipophilicity (logP >3.5), enhancing blood-brain barrier permeability in in vitro models .
- Methyl substitution on the ethenyl bridge reduces rotational freedom, improving binding affinity to estrogen receptors (IC₅₀ = 0.8 μM vs. 2.5 μM for the parent compound) .
- Derivatization studies should prioritize molecular docking (e.g., AutoDock Vina) to predict interactions with targets like aromatase or HER2 .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?
- Dose-response profiling : Compare IC₅₀ values in hormone-dependent (MCF-7) vs. triple-negative (MDA-MB-231) breast cancer cells to assess receptor-specific effects .
- Reactive oxygen species (ROS) assays : Use DCFH-DA probes to quantify oxidative stress contributions to cytotoxicity .
- Synergy studies : Test combinations with paclitaxel or doxorubicin to identify additive vs. antagonistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
